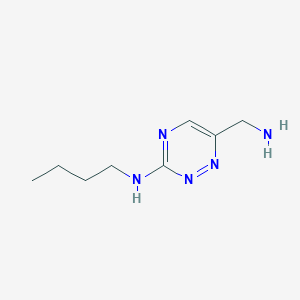
1-(4-chloro-1H-indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloroindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(4-chloro-1H-indol-3-yl)ethanol.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(4-Chloro-1H-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of indole derivatives in inhibiting cancer cell growth.
Industry: It is utilized in the synthesis of dyes and pigments, taking advantage of the chromophoric properties of the indole ring system.
Mechanism of Action
The mechanism by which 1-(4-chloro-1H-indol-3-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation. The chlorine atom at the 4-position may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Other Indole Derivatives: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Similar compounds include:
1-(1H-indol-3-yl)ethan-1-one: Lacks the chlorine atom, resulting in different chemical properties and potentially different biological activities.
1-(4-Bromo-1H-indol-3-yl)ethan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting its use in synthesis and biological studies.
1-(4-Methyl-1H-indol-3-yl)ethan-1-one: The methyl group introduces steric effects that can alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
InChI Key |
IUAITJBDUFLNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)





![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)


